2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds, particularly those targeting central nervous system receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is used in studies investigating the biological activity of azetidine derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist.
2-(3-Aminoazetidin-1-yl)ethan-1-ol: This compound shares structural similarities and is used in similar research applications.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile is unique due to its specific combination of the azetidine ring and the cyclohexylacetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-cyclohexylacetonitrile |
InChI |
InChI=1S/C11H19N3/c12-6-11(14-7-10(13)8-14)9-4-2-1-3-5-9/h9-11H,1-5,7-8,13H2 |
InChI Key |
UYLHDACGSDVSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#N)N2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.